molecular formula C16H14BrN3O5 B11100824 N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide

N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide

Cat. No.: B11100824
M. Wt: 408.20 g/mol
InChI Key: UEANMQZOZJKRCQ-GIJQJNRQSA-N
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Description

N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a brominated methoxyphenyl group and a nitrophenoxy acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 2-bromo-5-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone intermediate is then acylated with 2-(4-nitrophenoxy)acetyl chloride under basic conditions to yield the final product.

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine or triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The bromine atom in the methoxyphenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide is explored for its potential as a drug candidate. Its structural features suggest it may have activity against certain diseases, and research may involve screening for antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide
  • N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
  • N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2-(4-nitrophenoxy)acetohydrazide is unique due to the presence of both a brominated methoxyphenyl group and a nitrophenoxy acetohydrazide moiety. This combination of functional groups imparts distinct chemical properties, such as reactivity and stability, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C16H14BrN3O5

Molecular Weight

408.20 g/mol

IUPAC Name

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C16H14BrN3O5/c1-24-14-6-7-15(17)11(8-14)9-18-19-16(21)10-25-13-4-2-12(3-5-13)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9+

InChI Key

UEANMQZOZJKRCQ-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)Br)/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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